3-amino-1-methyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

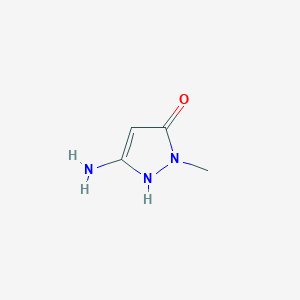

3-amino-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure. . The presence of both amino and hydroxyl groups in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with appropriate reagents under controlled conditions . One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by further functionalization to introduce the amino group . The reaction conditions often require the use of catalysts such as Nano-ZnO to achieve regioselectivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at both amino and hydroxyl groups under controlled conditions:

Table 1: Oxidation Reactions

The hydroxyl group shows higher susceptibility to oxidation than the amino group under acidic conditions .

Reduction Reactions

Reductive modifications primarily target the hydroxyl group or facilitate hydrogenation of intermediate imines:

Key Examples:

- Sodium borohydride (NaBH₄): Reduces in situ-formed Schiff bases during reductive amination (e.g., with aldehydes), yielding N-alkylated derivatives (85–92% yields) .

- H₂/Pd-C: Catalytic hydrogenation of nitroso intermediates to regenerate amino groups under mild conditions (≥90% selectivity) .

Substitution Reactions

The amino and hydroxyl groups participate in nucleophilic substitutions:

Table 2: Substitution Reactions

Alkylation occurs preferentially at the amino group due to its higher nucleophilicity .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

Key Pathways:

- With 1,3-diketones: Forms pyrazolo[1,5-a]pyrimidines under basic conditions (e.g., NaOMe/MeOH) : Yields: 65–78% .

- With isoflavones: One-step synthesis of diarylpyrazolo[3,4-b]pyridines at 120°C (solvent-free) .

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

| Metal Salt | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) chloride | N,O-chelate | Antimicrobial agents | |

| Fe(III) nitrate | Bridging μ₂-O | Magnetostructural materials |

X-ray crystallography confirms a bidentate (N,O) coordination mode in Cu complexes .

Industrial-Scale Modifications

Patented methods highlight optimized conditions for large-scale synthesis of derivatives:

- Continuous flow synthesis of 3-amino-5-(trifluoromethyl)pyrazole (residence time: 15 min, 89% yield) .

- Microwave-assisted alkylation reduces reaction times from 12 h to 20 min (comparable yields) .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Table 3: Bioactive Derivatives

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 3-(4-Chlorobenzamide) | 0.08 (HepG2) | CDK9 inhibition |

| 5-Acetoxy analog | 54% inhibition | COX-2 (anti-inflammatory) |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

3-Amino-1-methyl-1H-pyrazol-5-ol features both amino and hydroxyl functional groups, making it a versatile building block in chemical synthesis. The compound exhibits tautomerism, allowing it to interact with various biological targets and influence multiple biochemical pathways. Its ability to form hydrogen bonds enhances its reactivity and interaction with biomolecules, which is crucial for its pharmacological effects.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antibacterial properties. For instance, a study by Delpe-Acharige et al. demonstrated that certain pyrazole derivatives exhibited sub-micromolar activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when bioavailable copper was present .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro studies have shown that derivatives based on this scaffold can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, methyl 3-amino-5-(2-nitrophenylamino)-1H-pyrazole-4-carboxylate demonstrated IC values in the micromolar range against these cell lines.

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound 5 | HepG2 | 0.08–12.07 |

| Compound 11a | HeLa | 54.25% growth inhibition |

Anti-inflammatory Activity

Certain derivatives have shown significant inhibition of LPS-induced glial inflammation in BV-2 cells, indicating potential therapeutic applications for neuroinflammatory conditions.

Agricultural Applications

This compound is also utilized in the development of agrochemicals. Its structural properties allow it to function as a precursor in the synthesis of herbicides and pesticides, contributing to enhanced agricultural productivity.

Materials Science

The compound serves as a key intermediate in synthesizing advanced materials such as UV stabilizers and dyes. Its unique chemical structure allows for modifications that enhance the stability and performance of these materials under various environmental conditions.

Case Study 1: Antibacterial Efficacy

A study conducted by Delpe-Acharige et al. synthesized a series of pyrazole derivatives incorporating thiourea moieties, which were tested against MSSA and MRSA. The results indicated that these compounds have potential as new antibacterial agents due to their low micromolar activity in vitro .

Case Study 2: Anticancer Potential

In another investigation evaluating the antiproliferative effects of various pyrazole derivatives, methyl 3-amino-5-(2-nitrophenylamino)-1H-pyrazole-4-carboxylate was found to significantly inhibit proliferation in HepG2 cells while exhibiting minimal toxicity to normal fibroblasts.

Mécanisme D'action

The mechanism of action of 3-amino-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity . This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-amino-5-methyl-1H-pyrazole: Similar in structure but with a methyl group at the 5-position instead of a hydroxyl group.

5-hydroxy-1-methyl-1H-pyrazole: Similar but lacks the amino group at the 3-position.

5-amino-1,3-dimethylpyrazole: Contains an additional methyl group at the 3-position.

Uniqueness

3-amino-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .

Activité Biologique

3-Amino-1-methyl-1H-pyrazol-5-ol (AMPP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biochemical properties, cellular effects, molecular mechanisms, and various applications of AMPP, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C₄H₇N₃O

Molecular Weight: 113.12 g/mol

AMPP features a pyrazole ring with an amino group at the 3-position and a hydroxyl group at the 5-position, which contributes to its reactivity and biological activity. The presence of these functional groups allows AMPP to participate in various biochemical reactions and interactions with biological targets.

AMPP plays a significant role in biochemical reactions, acting as a precursor in the synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. It exhibits notable properties including:

- Nucleophilicity: The amino group enhances its ability to undergo nucleophilic substitution reactions.

- Hydrogen Bonding: AMPP can form hydrogen bonds due to its hydroxyl and amino groups, which influences its interaction with biomolecules.

Cellular Effects

Research indicates that AMPP influences several cellular processes:

- Cytotoxicity: Derivatives of AMPP have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma (RKO), ovarian adenocarcinoma (A2780), and lung carcinoma (A549) cells. For instance, studies demonstrated that certain AMPP derivatives induced apoptosis in these cancer cells, highlighting their potential as anticancer agents .

- Antioxidant Activity: AMPP exhibits radical scavenging activity, which contributes to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory responses .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of AMPP involve:

- Enzyme Interaction: AMPP can bind to specific enzymes, modulating their activity and influencing metabolic pathways. For example, it has been shown to activate pro-autophagic proteins in cancer cells, leading to enhanced autophagy and cell death .

- Gene Expression Regulation: AMPP affects gene expression by altering transcription factors associated with cell cycle regulation. Increased levels of p21 protein have been observed following treatment with AMPP derivatives, indicating cell cycle arrest mechanisms .

Anticancer Activity

A study investigated the cytotoxic effects of various AMPP derivatives on colorectal carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values demonstrating dose-dependent effects on cell viability. Notably, compound 3i showed superior activity compared to standard anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3i | RKO | 15 | Apoptosis induction |

| 3j | A549 | 20 | Autophagy activation |

Antioxidant Properties

In another study focusing on antioxidant capabilities, AMPP derivatives were evaluated using DPPH and ABTS assays. The findings revealed that several compounds exhibited radical scavenging activities surpassing that of ascorbic acid.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 3i | 85 | 90 |

| 3j | 78 | 82 |

Applications

AMPP serves as a valuable intermediate in organic synthesis for developing biologically active molecules across various therapeutic areas:

- Pharmaceuticals: Its derivatives are being explored for anticancer, anti-inflammatory, and antimicrobial applications.

- Agrochemicals: Due to its biological activity, AMPP is also investigated for potential use in agrochemical formulations.

Propriétés

IUPAC Name |

5-amino-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVFIVSNVVUSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508762 | |

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54235-29-9 | |

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.